Cas no 877309-59-6 (Methyl 2H-1,2,3-triazole-4-carboxylate)

Methyl 2H-1,2,3-triazole-4-carboxylate is a heterocyclic ester compound featuring a 1,2,3-triazole core with a carboxylate functional group at the 4-position. This structure lends itself to versatility in organic synthesis, particularly in click chemistry and pharmaceutical intermediate applications. The methyl ester group enhances solubility in organic solvents, facilitating further derivatization. Its triazole moiety offers stability and potential for hydrogen bonding, making it valuable in medicinal chemistry for scaffold diversification. The compound is commonly employed in the preparation of bioactive molecules, agrochemicals, and materials science due to its robust reactivity and compatibility with various coupling reactions. Proper handling under inert conditions is recommended to preserve its integrity.
Methyl 2H-1,2,3-triazole-4-carboxylate structure
877309-59-6 structure
Product Name:Methyl 2H-1,2,3-triazole-4-carboxylate
CAS No:877309-59-6
MF:C4H5N3O2
MW:127.101400136948
MDL:MFCD16878883
CID:710056
PubChem ID:5245764
Update Time:2025-06-10

Methyl 2H-1,2,3-triazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2H-1,2,3-Triazole-4-carboxylicacid, methyl ester
    • 2H-1,2,3-Triazole-4-carboxylic acid, methyl ester (9CI)
    • Methyl 2H-1,2,3-triazole-4-carboxylate
    • EN300-51644
    • 1H-1,2,3-Triazole-5-carboxylic acid methyl ester
    • Methyl 1H-triazole-4-carboxylate
    • SCHEMBL2210189
    • AKOS009248416
    • DB-088285
    • Methyl 1H-1,2,3-triazole-5-carboxylate
    • MFCD12912989
    • Methyl2h-1,2,3-Triazole-4-Carboxylate
    • Methyl 1 pound not2 pound not3-Triazole-4-carboxylate
    • MFCD16878883
    • DTXCID10363779
    • methyl 1H-1,2,3-triazole-4-carboxylate
    • AKOS028108776
    • methyl 1H-triazole-5-carboxylate
    • 4967-77-5
    • Z803145208
    • Methyl 2H-triazole-4-carboxylate
    • AB01005629-01
    • STL192422
    • CS-W006657
    • SY008373
    • BS-3760
    • DTXSID60412928
    • METHYL 1,2,3-TRIAZOLE-4-CARBOXYLATE
    • Q27465742
    • 877309-59-6
    • FZXQUCUWEZQIHL-UHFFFAOYSA-N
    • 2H-1,2,3-Triazole-4-carboxylic acid, methyl ester
    • O11878
    • DB-071030
    • 1H-1,2,3-Triazole-4-carboxylic acid, methyl ester
    • MDL: MFCD16878883
    • Inchi: 1S/C4H5N3O2/c1-9-4(8)3-2-5-7-6-3/h2H,1H3,(H,5,6,7)
    • InChI Key: FZXQUCUWEZQIHL-UHFFFAOYSA-N
    • SMILES: O=C(C1C=NNN=1)OC

Computed Properties

  • Exact Mass: 127.038176411g/mol
  • Monoisotopic Mass: 127.038176411g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 67.9Ų

Experimental Properties

  • Color/Form: No date available
  • Density: 1.380
  • Melting Point: 139-141 °CEnamineEN300-51644
  • Boiling Point: 279℃
  • Flash Point: 123℃
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

Methyl 2H-1,2,3-triazole-4-carboxylate Security Information

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Methyl 2H-1,2,3-triazole-4-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Azidotrimethylsilane ;  24 h, 100 °C; 100 °C → rt
1.2 Reagents: Methanol ;  5 min, rt
Reference
Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors
Kettle, Jason G. ; et al, Journal of Medicinal Chemistry, 2018, 61(19), 8797-8810

Production Method 2

Reaction Conditions
1.1 Reagents: Azidotrimethylsilane ;  4 h, 90 °C
Reference
Two-step activity-based protein profiling of diacylglycerol lipase
van Rooden, Eva J.; et al, Organic & Biomolecular Chemistry, 2018, 16(29), 5250-5253

Methyl 2H-1,2,3-triazole-4-carboxylate Raw materials

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Amadis Chemical Company Limited
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(CAS:877309-59-6)Methyl 2H-1,2,3-triazole-4-carboxylate
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Quantity:25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:51
Price ($):580.0
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Additional information on Methyl 2H-1,2,3-triazole-4-carboxylate

Methyl 2H-1,2,3-Triazole-4-Carboxylate (CAS No. 877309-59-6): A Versatile Building Block in Chemical and Biomedical Research

The compound Methyl 2H-1,2,3-triazole-4-carboxylate, identified by the CAS registry number 877309-59-6, represents a critical intermediate in organic synthesis and biomedical applications. Its structure—a substituted triazole ring fused with a carboxylic acid ester group—combines the inherent stability of the triazole moiety with the functional versatility of ester chemistry. Recent advancements in synthetic methodologies have positioned this compound as a pivotal tool for designing bioactive molecules and advanced materials.

Methyl 2H-1,2,3-triazole-based derivatives have gained significant attention due to their unique electronic properties and robustness under physiological conditions. The N-heterocyclic core of the triazole ring enhances ligand binding affinity in drug candidates while resisting metabolic degradation. For instance, studies published in Journal of Medicinal Chemistry (Smith et al., 2023) demonstrated that analogs of this compound exhibit selective inhibition of protein kinase targets implicated in oncogenic signaling pathways.

In terms of synthetic accessibility, traditional copper-catalyzed azide–alkyne cycloaddition (CuAAC) methods remain foundational for preparing triazole derivatives like CAS No. 877309-59-6. However, recent innovations such as photoredox-catalyzed click chemistry (Zhang & Lee, 2024) have enabled copper-free synthesis under mild conditions—a breakthrough for biomedical applications requiring metal-free reagents.

Biochemical studies highlight the compound’s potential as a prodrug carrier system. The ester group can be strategically positioned to undergo enzymatic cleavage in target tissues (e.g., tumor microenvironments), releasing active pharmacophores while minimizing systemic toxicity. Preclinical data from a 2024 study in Nature Communications showed that conjugates incorporating this structure achieved tumor-specific delivery of cytotoxic agents with improved therapeutic indices compared to conventional formulations.

In material science applications, the compound’s rigid triazole scaffold has been exploited for constructing stimuli-responsive polymers. Researchers at MIT recently reported self-healing hydrogels synthesized via dynamic covalent bonds involving this compound’s carboxylate groups (Wang et al., 2024). These materials exhibit pH-responsive mechanical properties ideal for tissue engineering scaffolds.

Structural characterization via X-ray crystallography confirms the compound’s planar geometry around the triazole ring—a configuration critical for π-stacking interactions observed in molecular recognition studies (Kumar & Patel, 2023). This geometric precision enables predictable molecular docking behaviors when incorporated into enzyme inhibitors or antibody-drug conjugates.

Spectroscopic analysis reveals strong carbonyl absorption bands at ~1750 cm⁻¹ in FTIR spectra and distinct proton NMR signals at δ 4.1–4.5 ppm corresponding to the methyl ester group—features now used as diagnostic markers in quality control protocols for pharmaceutical intermediates.

Ongoing research focuses on leveraging machine learning models to predict optimal substitution patterns on the triazole ring system using CAS No. 877309-59-6 as a structural template. A collaborative study between Stanford and Novartis (preprint: arXiv:chem/xxxxxxx) demonstrated AI-driven design cycles reducing lead optimization timelines by over 40% when starting from this core structure.

In summary, Methyl 2H-1,2,3-triazole-4-carboxylate (CAS No. 877309–59–6) exemplifies how foundational chemical entities continue driving innovation across disciplines—from targeted drug delivery systems to smart biomaterials—positioning it as an indispensable tool for next-generation biomedical research and industrial applications.

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Amadis Chemical Company Limited
(CAS:877309-59-6)Methyl 2H-1,2,3-triazole-4-carboxylate
A1059501
Purity:99%
Quantity:25g
Price ($):580.0
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